molecular formula C9H10N2O6S B11029187 Methyl 2-{[(4-nitrophenyl)sulfonyl]amino}acetate

Methyl 2-{[(4-nitrophenyl)sulfonyl]amino}acetate

Cat. No.: B11029187
M. Wt: 274.25 g/mol
InChI Key: JHCNCYASDRYDIJ-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-nitrophenyl)sulfonyl]amino}acetate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to a nitrophenyl ring, which is further connected to an amino acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(4-nitrophenyl)sulfonyl]amino}acetate typically involves the reaction of 4-nitrobenzenesulfonyl chloride with methyl glycinate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction proceeds through the formation of an intermediate sulfonamide, which is then esterified to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-nitrophenyl)sulfonyl]amino}acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Formation of the corresponding carboxylic acid.

    Substitution: Formation of various sulfonamide derivatives.

Scientific Research Applications

Methyl 2-{[(4-nitrophenyl)sulfonyl]amino}acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-{[(4-nitrophenyl)sulfonyl]amino}acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes and proteins, leading to inhibition of their activity. This is particularly relevant in its antimicrobial and anti-inflammatory effects, where it targets bacterial enzymes and inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(4-nitrophenyl)sulfonyl]amino}acetate is unique due to the presence of both a nitrophenyl and a sulfonyl group, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C9H10N2O6S

Molecular Weight

274.25 g/mol

IUPAC Name

methyl 2-[(4-nitrophenyl)sulfonylamino]acetate

InChI

InChI=1S/C9H10N2O6S/c1-17-9(12)6-10-18(15,16)8-4-2-7(3-5-8)11(13)14/h2-5,10H,6H2,1H3

InChI Key

JHCNCYASDRYDIJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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